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Compound of Interest
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Cat. No.: B608466 Get Quote

Aimed at researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Laquinimod and Fingolimod, two oral therapies for relapsing-remitting

multiple sclerosis (RRMS). This document synthesizes data from clinical trials to evaluate the

efficacy, safety, and mechanisms of action of these treatments, supported by detailed

experimental data and visualizations of key biological pathways.

Executive Summary
Laquinimod and Fingolimod are both oral disease-modifying therapies for RRMS, but they

possess distinct mechanisms of action that translate to different efficacy and safety profiles.

Fingolimod, an approved therapy, acts as a sphingosine-1-phosphate (S1P) receptor

modulator, effectively sequestering lymphocytes in the lymph nodes and preventing their entry

into the central nervous system (CNS).[1][2][3] Laquinimod, an investigational drug, exhibits a

more complex immunomodulatory and potentially neuroprotective mechanism that is not yet

fully understood but is known to involve the modulation of various immune cells and CNS-

resident cells like astrocytes.[4][5][6] While direct head-to-head clinical trials are lacking, this

guide consolidates data from pivotal placebo-controlled and active-comparator trials to facilitate

a comprehensive comparison.
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Fingolimod: Sphingosine-1-Phosphate (S1P) Receptor
Modulation
Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.

[2] This active metabolite is a structural analog of sphingosine-1-phosphate and acts as a

functional antagonist of S1P receptors, particularly S1P1, on lymphocytes.[1][2] By binding to

these receptors, fingolimod-phosphate initially causes their activation and subsequent

internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient

that normally guides their egress from lymph nodes.[2] This leads to a reversible sequestration

of lymphocytes, particularly naive and central memory T cells, within the lymph nodes, resulting

in a significant reduction of circulating lymphocytes and their infiltration into the CNS.[1][2][7]

Fingolimod can also cross the blood-brain barrier and may exert direct effects on neural cells

within the CNS.[2][8]

Laquinimod: A Multifaceted Immunomodulatory and
Neuroprotective Agent
The precise mechanism of action of Laquinimod is still under investigation but is known to be

multifaceted, involving both immunomodulatory and neuroprotective effects.[4][5] Unlike

Fingolimod, Laquinimod does not cause broad lymphocyte sequestration. Instead, it is thought

to modulate the function of immune cells.[4] In vitro studies have shown that Laquinimod can

shift the cytokine balance from a pro-inflammatory to an anti-inflammatory state, down-

regulating the secretion of cytokines like IFN-γ and TNF-α while enhancing the production of

anti-inflammatory cytokines.[9] It has also been shown to modulate the activity of T cells,

monocytes, and dendritic cells.[4][6] Furthermore, Laquinimod can cross the blood-brain

barrier and is believed to have direct effects within the CNS, including the modulation of

astrocyte activation and the upregulation of brain-derived neurotrophic factor (BDNF),

suggesting a potential neuroprotective role.[4][9]
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Caption: Fingolimod's mechanism of action.
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Caption: Laquinimod's proposed mechanism of action.

Clinical Efficacy
The clinical efficacy of Laquinimod and Fingolimod has been evaluated in several large-scale,

randomized, controlled clinical trials. The primary endpoints in these trials typically include the

annualized relapse rate (ARR), disability progression as measured by the Expanded Disability

Status Scale (EDSS), and various magnetic resonance imaging (MRI) metrics of disease

activity.

Efficacy Outcome Laquinimod (0.6 mg/day) Fingolimod (0.5 mg/day)

Annualized Relapse Rate

(ARR) Reduction vs. Placebo

21-23% reduction (ALLEGRO

& BRAVO trials)[10][11]

54% reduction (FREEDOMS

trial)[12][13]

Disability Progression

(Confirmed at 3 months) vs.

Placebo

34% risk reduction (Pooled

analysis of ALLEGRO &

BRAVO)[10]

30% risk reduction

(FREEDOMS trial)[13]

Disability Progression

(Confirmed at 6 months) vs.

Placebo

46% risk reduction

(Exploratory analysis of

ALLEGRO & BRAVO)[10]

Not consistently significant

across all trials[14]

Reduction in Gadolinium-

enhancing Lesions vs. Placebo
30-40.4% reduction[10][15]

79% reduction (FREEDOMS

trial)[12]

Reduction in New or Enlarging

T2 Lesions vs. Placebo

24% reduction (Pooled

analysis of ALLEGRO &

BRAVO)[10]

74% reduction (FREEDOMS

trial)[12]

Effect on Brain Atrophy vs.

Placebo

30% reduction in rate of

cerebral atrophy[10]

36% reduction in brain volume

loss (FREEDOMS trial)[12]

Safety and Tolerability
Both Laquinimod and Fingolimod have distinct safety profiles that require careful monitoring.
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Safety Concern Laquinimod Fingolimod

Common Adverse Events

Headache, back pain,

arthralgia, increased liver

enzymes, urinary tract

infection, cough, abdominal

pain.[10]

Headache, influenza, diarrhea,

back pain, liver enzyme

elevation, cough.

Serious Adverse Events of

Note

Appendicitis was reported

more frequently than with

placebo.[16]

Bradycardia and

atrioventricular block upon first

dose, macular edema,

increased risk of infections

(including herpes zoster), rare

cases of progressive multifocal

leukoencephalopathy (PML).

[14][17]

Monitoring Requirements Liver function tests.[18]

First-dose monitoring (ECG

and vital signs for at least 6

hours), ophthalmologic

examinations, liver function

tests, complete blood count.

Experimental Protocols: An Overview of Clinical
Trial Designs
The data presented in this guide are derived from pivotal Phase III clinical trials. While detailed

experimental protocols are proprietary, the general designs of these studies are publicly

available.

Laquinimod: The ALLEGRO and BRAVO Trials
The ALLEGRO (Assessment of Oral Laquinimod in Preventing Progression in Multiple

Sclerosis) and BRAVO (Laquinimod Double Blind Placebo Controlled Study in RRMS Patients

With a Rater Blinded Reference Arm of Interferon β-1a) trials were multicenter, randomized,

double-blind, placebo-controlled studies.[18]
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Patient Population: Patients with RRMS aged 18-55 with a specified level of disease activity.

[19]

Intervention: Oral Laquinimod (0.6 mg once daily) versus placebo for 24 months. The

BRAVO study also included an active comparator arm of intramuscular interferon beta-1a.

[18][19]

Primary Endpoint: Annualized relapse rate.[15]

Secondary Endpoints: Time to confirmed disability progression on the EDSS and various

MRI measures including the number of gadolinium-enhancing lesions and new or enlarging

T2 lesions.[18]

24-Month Treatment Period

Patient Screening
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Randomization

Laquinimod (0.6 mg/day) Placebo Interferon β-1a
(BRAVO only)

Endpoint Analysis
(ARR, EDSS, MRI)
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Caption: Laquinimod Phase III trial workflow.

Fingolimod: The FREEDOMS and TRANSFORMS Trials
The FREEDOMS (FTY720 Research Evaluating Effects of Daily Oral Therapy in Multiple

Sclerosis) and TRANSFORMS (Trial Assessing Injectable Interferon vs FTY720 Oral in

Relapsing-Remitting Multiple Sclerosis) trials were pivotal in the approval of Fingolimod.[13]
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Patient Population: Patients with RRMS aged 18-55 with a history of relapses.[20]

Intervention: The FREEDOMS trial compared two doses of oral Fingolimod (0.5 mg and 1.25

mg once daily) with placebo for 24 months.[17] The TRANSFORMS trial compared the same

two doses of Fingolimod with intramuscular interferon beta-1a for 12 months.[17]

Primary Endpoint: Annualized relapse rate.[17]

Secondary Endpoints: Time to disability progression and MRI outcomes.[13]
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Caption: Fingolimod Phase III trial workflow.

Conclusion
Fingolimod and Laquinimod represent two distinct oral therapeutic strategies for RRMS.

Fingolimod offers a well-established efficacy in reducing relapse rates and MRI activity through

its targeted lymphocyte sequestration mechanism. However, its use requires careful monitoring

due to its safety profile. Laquinimod demonstrates a more modest effect on relapse rates and
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inflammatory MRI markers but shows a notable impact on disability progression and brain

atrophy, potentially through a combination of immunomodulatory and neuroprotective actions.

[10] Its safety profile appears generally favorable, though specific risks have been identified.

[10][16] The choice between these and other RRMS therapies will depend on a comprehensive

assessment of an individual patient's disease activity, risk tolerance, and response to

treatment. Further research, including head-to-head trials, would be beneficial to more

definitively position these agents within the evolving landscape of MS therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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